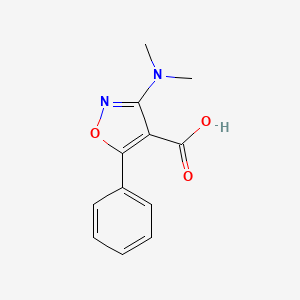

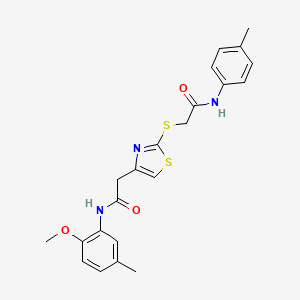

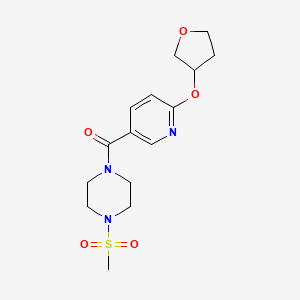

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the synthesis process for this specific compound is not available, similar compounds are often synthesized through complex organic reactions . For instance, a series of new spirocyclic chroman derivatives were prepared from the lead compound A-485 based on molecular dynamic simulations .Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

Antioxidant Activity : A study by Ahmad et al. (2012) focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds, which share structural features with the target compound, exhibited moderate to significant antioxidant activities, suggesting the potential for developing new bioactive molecules with enhanced biological effects (Ahmad et al., 2012).

Antimicrobial and Anti-inflammatory Activities : Research on derivatives based on the pyrazole and thiazolidinone frameworks, similar in complexity to the query compound, has shown significant antimicrobial and anti-inflammatory activities. These findings highlight the compound's relevance in the design of new therapeutic agents (Patel & Patel, 2010; Kalsi et al., 1990).

Anticancer Activity : The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, demonstrating anticancer activity against human breast adenocarcinoma cell lines. This suggests that compounds structurally related to the target molecule may serve as potential leads in anticancer drug development (Abdellatif et al., 2014).

Anti-inflammatory and Antimicrobial Agents : A study by Ahmed (2017) reported on the synthesis of 4-aminomethylene 1-phenylpyrazolidine-3,5-diones, revealing high anti-inflammatory and antimicrobial effects. Such studies indicate the versatility of pyrazolidine derivatives, akin to the query compound, in medicinal chemistry applications (Ahmed, 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the p300/CBP histone acetyltransferase (HAT) domain . This domain is a key transcriptional co-activator that plays an essential role in a multitude of cellular processes .

Mode of Action

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) for the catalytic active site of p300 . This interaction results in the inhibition of the acetylation process, which is a major epigenetic regulatory mechanism of gene transcription .

Biochemical Pathways

The compound’s action affects the acetylation process, a major biochemical pathway associated with gene transcription . By inhibiting the p300/CBP HAT domain, N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide disrupts the dynamic and reversible acetylation of proteins, leading to downstream effects on gene expression .

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This results in reduced proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c1-20-14(22)8-7-12(19-20)16(24)18-13(11-5-3-2-4-6-11)9-21-15(23)10-26-17(21)25/h2-8,13H,9-10H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJNDJMTYMLKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)